molecular formula C20H18N4O3S B2592108 (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 326097-24-9

(E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2592108
CAS No.: 326097-24-9
M. Wt: 394.45
InChI Key: HNYGSXBLUXIIPE-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Thiazolidinone derivatives, including compounds similar to (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, have shown significant biological activity against various microorganisms like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This indicates their potential as antimicrobial agents (Deep et al., 2014).

Anticonvulsant Properties

  • Some thiazole-bearing hybrids, which include structures similar to the specified compound, have been synthesized and evaluated for their anticonvulsant activity. These compounds were found to be effective in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests, suggesting their potential as anticonvulsant agents (Mishchenko et al., 2020).

Anti-Tubercular and Antimicrobial Agents

  • Certain 4-thiazolidinone derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These compounds have shown promising results against Mycobacterium tuberculosis and other bacteria and fungi, highlighting their potential as antimicrobial and anti-tubercular agents (Samadhiya et al., 2014).

Antiviral Agents

  • Thiazolides, a category that includes compounds related to this compound, have been studied for their activity against hepatitis B virus replication. This research suggests the potential of these compounds as novel antiviral agents (Stachulski et al., 2011).

Anticancer Activities

  • Novel Mannich bases derived from phenylpiperazine, which include structures similar to the specified compound, have been evaluated for their anticancer activities against prostate cancer cells. These studies indicate the potential of these compounds in the treatment of cancer (Demirci & Demirbas, 2019).

Corrosion Inhibition

  • Schiff’s bases related to this compound have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests their potential application in industrial corrosion protection (Ansari et al., 2014).

Properties

IUPAC Name

(5E)-5-[(3-nitrophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19-18(14-15-5-4-8-17(13-15)24(26)27)28-20(21-19)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGSXBLUXIIPE-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.